molecular formula C12H8Cl3NO4S B13381779 2-hydroxy-6-methyl-3-(2,4,5-trichlorophenyl)sulfonyl-1H-pyridin-4-one

2-hydroxy-6-methyl-3-(2,4,5-trichlorophenyl)sulfonyl-1H-pyridin-4-one

Cat. No.: B13381779
M. Wt: 368.6 g/mol
InChI Key: RHTOZRTWQBIAGF-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core, a sulfonyl group, and multiple chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-hydroxy-6-methyl-2(1H)-pyridinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-oxo-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone, while reduction of the sulfonyl group may produce 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)thio]-2(1H)-pyridinone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-methyl-3-[(2,4-dichlorophenyl)sulfonyl]-2(1H)-pyridinone
  • 4-hydroxy-6-methyl-3-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone
  • 4-hydroxy-6-methyl-3-[(2,4,5-trifluorophenyl)sulfonyl]-2(1H)-pyridinone

Uniqueness

4-hydroxy-6-methyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2(1H)-pyridinone is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable candidate for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H8Cl3NO4S

Molecular Weight

368.6 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(2,4,5-trichlorophenyl)sulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C12H8Cl3NO4S/c1-5-2-9(17)11(12(18)16-5)21(19,20)10-4-7(14)6(13)3-8(10)15/h2-4H,1H3,(H2,16,17,18)

InChI Key

RHTOZRTWQBIAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)O

Origin of Product

United States

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